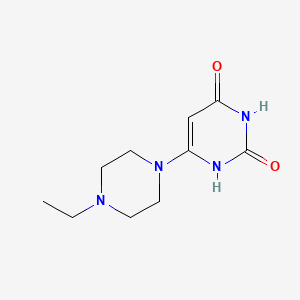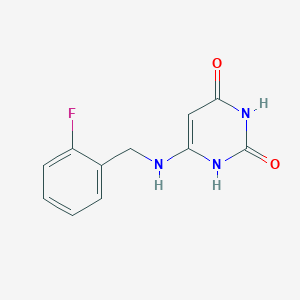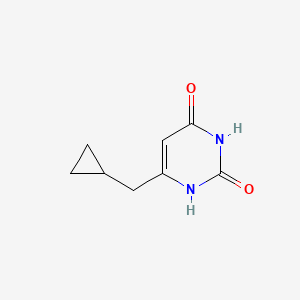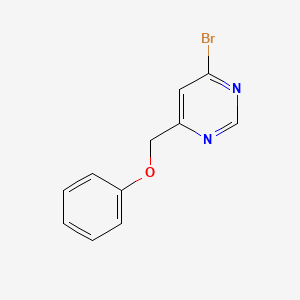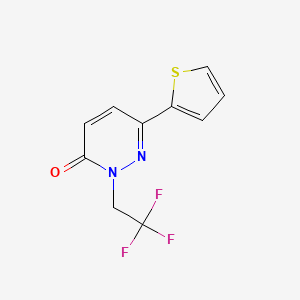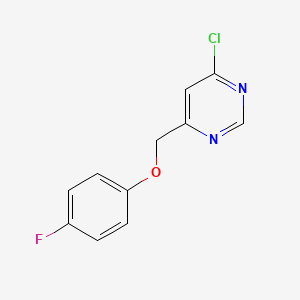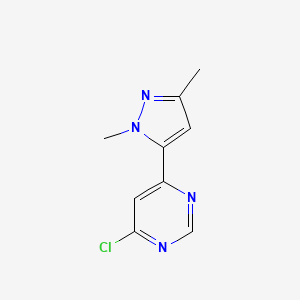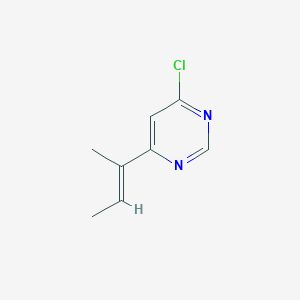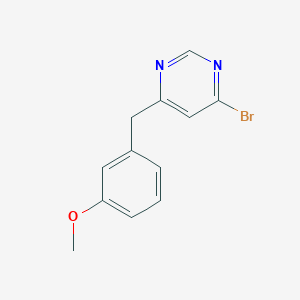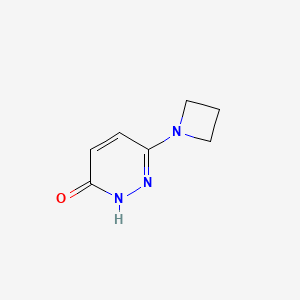
6-(Azetidin-1-yl)pyridazin-3-ol
Übersicht
Beschreibung
“6-(Azetidin-1-yl)pyridazin-3-ol” is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . It is used for research purposes.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9N3O/c11-7-2-1-6(9-10-7)5-3-8-4-5/h1-2,5,8H,3-4H2,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Novel Antioxidants Design
Research focusing on the design, synthesis, and biological evaluation of novel heterocyclic compounds, including pyridazinone derivatives, underscores the pursuit of high-efficiency antioxidants. These studies employ 2D-QSAR modeling and molecular docking to elucidate the antioxidant potential and mechanism of action against specific reactive oxygen species. For instance, Aziz et al. (2021) explored the antioxidant activity of indole-based heterocycles, highlighting the promising role these compounds can play in medicinal chemistry for the development of superior antioxidant lead compounds (Aziz et al., 2021).
Antibacterial Activity
The structural modification of nitrogen-carbon-linked oxazolidinone derivatives has been investigated to expand the spectrum of antibacterial activity, including against Gram-negative organisms. This research emphasizes the critical role of heterocyclic scaffolds in developing new antibiotics with broad-spectrum activity. Genin et al. (2000) demonstrated that substituents on the azole moieties significantly impact the antibacterial efficacy, underscoring the importance of molecular design in pharmaceutical chemistry (Genin et al., 2000).
Anticancer Activity
The synthesis of azo dyes incorporating pyridone and dihydropyrimidinone moieties, and their characterization through experimental and theoretical methods, including DFT studies, sheds light on their potential as anticancer agents. Tadić et al. (2021) explored the cytotoxic effects of these compounds on various cancer cell lines, highlighting the promise of heterocyclic compounds in cancer therapy (Tadić et al., 2021).
Pesticidal Activities
The investigation into substituted pyridine derivatives for their insecticidal, antifungal, and antibacterial properties exemplifies the agrochemical potential of such compounds. Singh et al. (2006) highlighted the significance of pyridinylthiazolylazetidinones in developing new pesticides, indicating the versatility of azetidinone and pyridazine scaffolds in various scientific applications (Singh et al., 2006).
Metabolic Stability and Optimization
The optimization of pyrimidinol antioxidants as mitochondrial protective agents, balancing antioxidant potency with metabolic stability, is crucial in developing therapeutic agents for neurodegenerative and mitochondrial disorders. Chevalier et al. (2016) focused on structural modifications to improve metabolic stability while preserving biological activity, demonstrating the importance of chemical structure in pharmacological efficacy (Chevalier et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of similar compounds, such as pyridazinone derivatives, are often enzymes or receptors involved in critical biological processes . The specific target would depend on the functional groups present in the compound and their spatial arrangement.
Mode of Action
The compound likely interacts with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces . The specific mode of action would depend on the compound’s chemical structure and the nature of its target.
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a wide range of biochemical pathways, including those involved in inflammation, pain sensation, and platelet aggregation . The specific pathways affected by “6-(Azetidin-1-yl)pyridazin-3-ol” would depend on its target and mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and molecular size can influence a compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in inflammation, the result might be a reduction in inflammation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability . For example, a compound might be more effective at a certain pH range or less stable at high temperatures.
Eigenschaften
IUPAC Name |
3-(azetidin-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-3-2-6(8-9-7)10-4-1-5-10/h2-3H,1,4-5H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGIUQWSTOACTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




